molecular formula C7H12O3 B14168100 Ethyl 3-methoxy-2-butenoate CAS No. 22157-27-3

Ethyl 3-methoxy-2-butenoate

Cat. No.: B14168100
CAS No.: 22157-27-3
M. Wt: 144.17 g/mol
InChI Key: LAPXQIPANPGXCP-AATRIKPKSA-N
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Description

Ethyl 3-methoxybut-2-enoate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. Ethyl 3-methoxybut-2-enoate is an α,β-unsaturated carboxylic ester, which means it has a carbon-carbon double bond conjugated with a carbonyl group. This structural feature imparts unique chemical reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation with methanol to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-methoxybut-2-enoate typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents is carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methoxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Ethyl 3-methoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. The α,β-unsaturated ester moiety allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond. This reactivity is exploited in various synthetic transformations and biological interactions.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Ethyl 3-methoxybut-2-enoate can be compared with other α,β-unsaturated esters such as:

    Ethyl acrylate: Similar in structure but lacks the methoxy group.

    Methyl methacrylate: Contains a methyl group instead of an ethyl group.

    Ethyl crotonate: Similar structure but with a different alkoxy group.

Uniqueness: The presence of the methoxy group in ethyl 3-methoxybut-2-enoate imparts unique reactivity and properties, making it distinct from other similar compounds

Conclusion

Ethyl 3-methoxybut-2-enoate is a versatile compound with significant importance in various fields of research and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a subject of ongoing scientific investigation.

Properties

CAS No.

22157-27-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (E)-3-methoxybut-2-enoate

InChI

InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+

InChI Key

LAPXQIPANPGXCP-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC

Canonical SMILES

CCOC(=O)C=C(C)OC

Origin of Product

United States

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